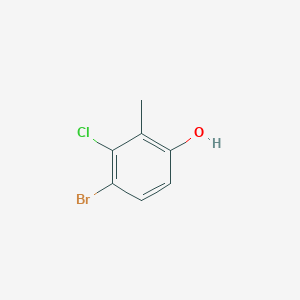
4-Bromo-3-chloro-2-méthylphénol
Vue d'ensemble
Description
4-Bromo-3-chloro-2-methylphenol is a brominated phenol . It participates in the total synthesis of 3-methylcalix arene .
Synthesis Analysis
The synthesis of 4-Bromo-3-chloro-2-methylphenol can be achieved through the reaction of p-cresol with bromine solutions under certain conditions . The reaction process produces hydrogen bromide naturally. After the reaction finishes, the hydrogen bromide and methylene dichloride are recovered to obtain the crude product .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-chloro-2-methylphenol is C7H6BrClO . The molecular weight is 187.03 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-Bromo-3-chloro-2-methylphenol may be used in the synthesis of bromo [2-methyl-4- [2- (t -butyldimethylsilyloxy)ethyloxy]phenyl]bis (triphenylphosphine) nickel . It can also participate in the total synthesis of 3-methylcalix arene .Physical And Chemical Properties Analysis
The boiling point of 4-Bromo-3-chloro-2-methylphenol is 213-214 °C (lit.) . It has a density of 1.547 g/mL at 25 °C (lit.) .Mécanisme D'action
Target of Action
4-Bromo-3-chloro-2-methylphenol is a brominated phenol . Phenols, such as cresols, are aromatic organic compounds that are widely occurring and can be either natural or manufactured
Mode of Action
It is known that phenols, in general, can be slowly oxidized by exposure to air . This oxidation process could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
4-Bromo-3-chloro-2-methylphenol participates in the total synthesis of 3-methylcalixarene . Calixarenes are a class of macrocyclic compounds of significant interest in supramolecular chemistry.
Result of Action
It is known that this compound participates in the total synthesis of 3-methylcalixarene , which suggests that it may have a role in the formation of these macrocyclic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, phenols, including 4-Bromo-3-chloro-2-methylphenol, are slowly oxidized by exposure to air . This oxidation can affect the compound’s stability and its interaction with its targets.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Bromo-3-chloro-2-methylphenol in lab experiments is its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time without any significant degradation. Furthermore, it is relatively easy to handle and can be used in a variety of reactions. The main limitation of 4-Bromo-3-chloro-2-methylphenol is its lack of solubility in water, which can make it difficult to use in certain reactions. Additionally, it can be toxic and should be handled with care.
Orientations Futures
The potential future applications of 4-Bromo-3-chloro-2-methylphenol are numerous. It could be used in the synthesis of various materials, such as polymers and catalysts. Additionally, it could be used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory agents. Furthermore, it could be used in the synthesis of various dyes, as well as in the synthesis of various pesticides. Additionally, it could be used in the synthesis of various polymers and materials, such as polyurethanes, polycarbonates, and polyesters. Finally, it could be used in the synthesis of various catalysts, such as palladium catalysts and nickel catalysts.
Applications De Recherche Scientifique
Médecine : Recherche sur les agents antimicrobiens
4-Bromo-3-chloro-2-méthylphénol : est étudié pour son potentiel en tant qu'agent antimicrobien. Sa similitude structurale avec d'autres composés phénoliques, connus pour leurs propriétés bactéricides, en fait un candidat pour le développement de nouveaux antibiotiques ou désinfectants. Ce composé pourrait contribuer à la lutte contre les bactéries résistantes aux antibiotiques, une préoccupation croissante en science médicale .
Agriculture : Développement de pesticides
En agriculture, des recherches sont en cours pour utiliser le This compound comme précurseur pour synthétiser de nouveaux pesticides. Sa structure halogénée pourrait être efficace pour contrôler les ravageurs qui endommagent les cultures, assurant ainsi la sécurité alimentaire et réduisant les pertes de récoltes .
Recherche environnementale : Surveillance de la pollution
Les scientifiques de l'environnement étudient l'utilisation du This compound pour surveiller la pollution de l'eau et des sols. En raison de sa stabilité et de sa détectabilité, il peut servir de marqueur pour suivre les polluants industriels et évaluer la santé de l'environnement .
Biochimie : Études d'inhibition enzymatique
Ce composé est également précieux en biochimie pour étudier l'inhibition enzymatique. Son interaction avec diverses enzymes peut aider à comprendre les voies biochimiques et à développer des inhibiteurs pour les maladies où la régulation enzymatique est perturbée .
Science des matériaux : Synthèse de matériaux fonctionnels
This compound : est utilisé en science des matériaux pour la synthèse de matériaux fonctionnels, tels que les polymères et les revêtements. Sa structure phénolique lui permet de participer à des réactions de polymérisation, conduisant à des matériaux aux propriétés spécifiques comme une durabilité accrue ou une résistance chimique .
Applications industrielles : Intermédiaire chimique
Industriellement, le This compound sert d'intermédiaire dans la synthèse de diverses substances chimiques. Il est impliqué dans la production de colorants, de résines et d'autres produits chimiques industriels en raison de ses atomes de brome et de chlore réactifs, qui peuvent subir des transformations chimiques supplémentaires .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-3-chloro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFIYKBJLNFNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




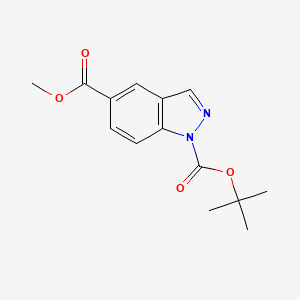
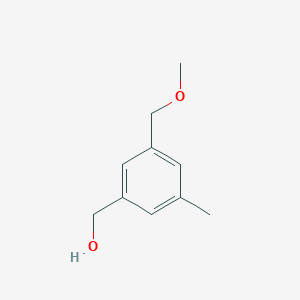
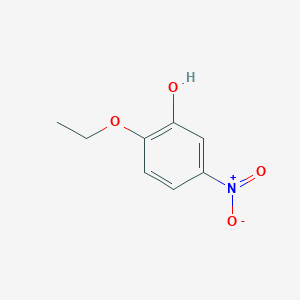
![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride](/img/structure/B1510237.png)
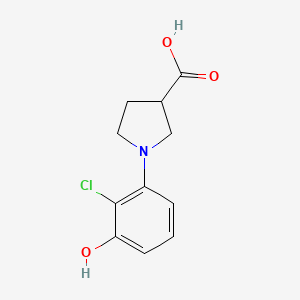
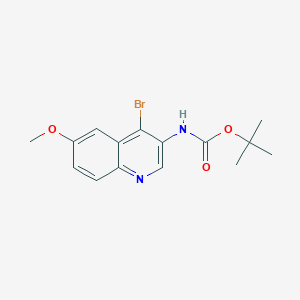
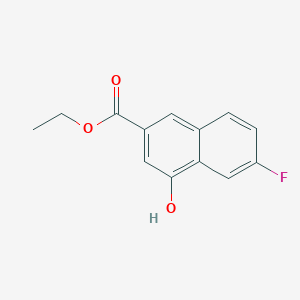
![7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1510246.png)


![6-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B1510252.png)
